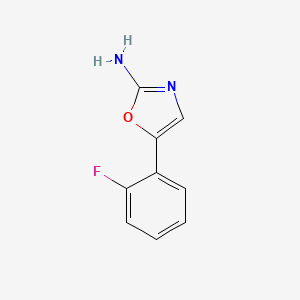

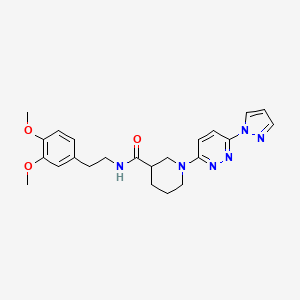

![molecular formula C21H21NO5 B2553337 2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one CAS No. 898431-31-7](/img/structure/B2553337.png)

2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methoxylated tetrahydroisoquinolinium derivatives, as discussed in the first paper, involves derivatives from N-methyl-laudanosine and N-methyl-noscapine. These derivatives exhibit varying affinities for apamin-sensitive binding sites, with quaternary ammonium derivatives showing higher affinity than tertiary amines. The presence of a 3,4-dimethoxybenzyl or a 2-naphthylmethyl moiety at the C-1 position enhances the affinity, while smaller groups like propyl or isobutyl are less favorable .

In the second paper, the synthesis of tetrahydroquinoline molecules is achieved through a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol. These synthesized molecules exhibit selective cytotoxic activity against U937 and HeLa cells, with certain derivatives showing greater selectivity index (SI) compared to reference compounds like colchicine and doxorubicin .

The third paper describes the synthesis of 1,3-oxazino[4,3-a]isoquinoline derivatives starting from phenyl-substituted tetrahydroisoquinoline diastereomers. The products' relative configurations and conformations were determined using NMR spectroscopy, quantum chemical calculations, and X-ray diffraction for one of the derivatives .

Molecular Structure Analysis

The stereochemical studies in the third paper provide insights into the molecular structure of the synthesized 1,3-oxazino[4,3-a]isoquinoline derivatives. The determination of relative configurations and predominant conformations is crucial for understanding the molecular interactions and potential biological activities of these compounds .

Chemical Reactions Analysis

The first paper indicates that the affinity of the synthesized tetrahydroisoquinolinium derivatives for apamin-sensitive binding sites is influenced by the size and lipophilicity of the substituents. Electrophysiological studies further show that the most effective compound blocks the apamin-sensitive afterhyperpolarization in rat dopaminergic neurons .

The sixth paper discusses the regioselective metalation of methoxy- and benzyloxy-substituted isoquinolines, leading to the synthesis of aryl(isoquinolin-1-yl)carbinols. These intermediates are used for the synthesis of benzylisoquinoline alkaloids and oxoaporphine alkaloids through photochemical cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds can be inferred from their structure and reactivity. For instance, the affinity of the tetrahydroisoquinolinium derivatives for binding sites suggests that the presence of methoxy groups and the size of the substituents significantly affect their biological activity . The cytotoxic evaluation of the tetrahydroquinoline molecules indicates that the substitutions on the aryl ring at the C-2 position are critical for their selective cytotoxic activity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on isoquinoline derivatives, including compounds structurally related to 2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one, has led to the development of diverse synthetic strategies. These strategies aim to create complex molecules with potential therapeutic applications. For instance, a study by Melzer and Bracher (2015) detailed a divergent approach to synthesize benzylisoquinoline-type and oxoaporphine alkaloids, highlighting the versatility of alkoxy isoquinolines as precursors in alkaloid synthesis (Melzer & Bracher, 2015). Similarly, the work by Too, Wang, and Chiba (2010) on the Rhodium(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloxime derivatives showcases innovative methodologies in constructing isoquinoline frameworks (Too, Wang, & Chiba, 2010).

Potential Therapeutic Applications

Several studies have explored the biological activities and potential therapeutic applications of isoquinoline derivatives. A study on new aporphine alkaloids isolated from Thalictrum foetidum demonstrated significant selective cytotoxicity against glioma stem cells, suggesting the potential of these compounds in cancer therapy (Ding et al., 2019). Another research by Khelifi et al. (2017) on the design, synthesis, and anticancer properties of IsoCombretaQuinolines highlighted their potency as tubulin assembly inhibitors, presenting a promising avenue for cancer treatment (Khelifi et al., 2017).

properties

IUPAC Name |

2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-25-13-12-22-11-10-17-18(21(22)24)4-3-5-20(17)27-14-19(23)15-6-8-16(26-2)9-7-15/h3-11H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWYBBWBORBSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)

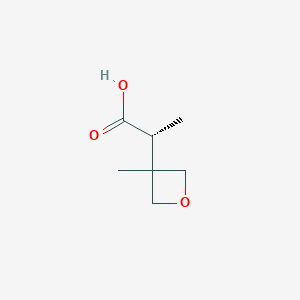

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

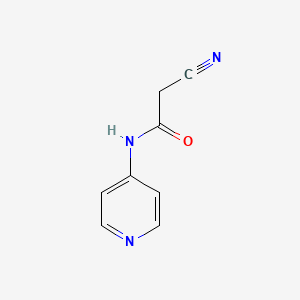

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)